molecular formula C16H16O3 B2367519 propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate CAS No. 885952-43-2

propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate

Cat. No.: B2367519
CAS No.: 885952-43-2
M. Wt: 256.301
InChI Key: DLZDJHMLWNPLMS-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a furan ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate typically involves the esterification of (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can significantly increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Propan-2-yl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate can be compared with other similar compounds, such as:

    Methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate: This compound has a methyl ester group instead of a propan-2-yl ester group.

    Ethyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate: This compound has an ethyl ester group instead of a propan-2-yl ester group.

    Propan-2-yl (2E)-3-(thiophen-2-yl)-2-phenylprop-2-enoate: This compound has a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

propan-2-yl (E)-3-(furan-2-yl)-2-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(2)19-16(17)15(11-14-9-6-10-18-14)13-7-4-3-5-8-13/h3-12H,1-2H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZDJHMLWNPLMS-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC=CO1)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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